molecular formula C21H22Cl2N4O2S B8716737 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) CAS No. 178980-22-8

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester)

Cat. No.: B8716737
CAS No.: 178980-22-8
M. Wt: 465.4 g/mol
InChI Key: YAAUJGKEBXHIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) is a useful research compound. Its molecular formula is C21H22Cl2N4O2S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(2-(2-pyridinyl)ethyl)-, carbamate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-22-8

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2-pyridin-2-ylethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C21H22Cl2N4O2S/c1-13(2)19-20(30-17-10-14(22)9-15(23)11-17)27(18(26-19)12-29-21(24)28)8-6-16-5-3-4-7-25-16/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H2,24,28)

InChI Key

YAAUJGKEBXHIMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CCC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of tetrahydrofuran was dissolved 521 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-hydroxymethyl-1-(2-pyridylethyl)-1H-imidazole (112a,), and the mixture was cooled to -40° C. Under stirring, 221 μl of trichloroacetylisocyanate was added, the mixture was allowed to stand to reach room temperature, and stirred for 30 minutes. Added was 500 μl of triethylamine, 5 ml of water and 5 ml of methanol, and the mixture was stirred at 70° C. for 1 hour. After completion of the reaction, the solvent was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=10:1)to give 520 mg of Compound I-129 (yield 91%).
Quantity
221 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.